(Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine
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Overview
Description
(Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine is an organic compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol . This compound is characterized by the presence of a cyclohexene ring and a dimethylamino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with 3-(dimethylamino)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or alkoxides.
Scientific Research Applications
(Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of (Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
(Cyclohex-3-en-1-ylmethyl)[2-(dimethylamino)-4-methylpentyl]amine: Similar structure but with an additional methyl group on the propyl chain.
(Cyclohex-1-en-1-ylmethyl)amine hydrochloride: Similar structure but lacks the dimethylamino group.
Uniqueness
(Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine is unique due to the presence of both the cyclohexene ring and the dimethylamino group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H24N2/c1-14(2)10-6-9-13-11-12-7-4-3-5-8-12/h3-4,12-13H,5-11H2,1-2H3 |
InChI Key |
HPWQQSUBDGLJEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC1CCC=CC1 |
Origin of Product |
United States |
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